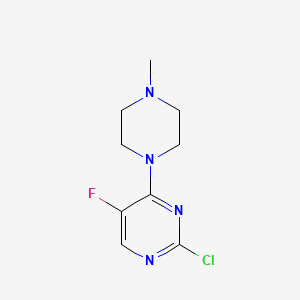

2-Chloro-5-fluoro-4-(4-methylpiperazin-1-yl)pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

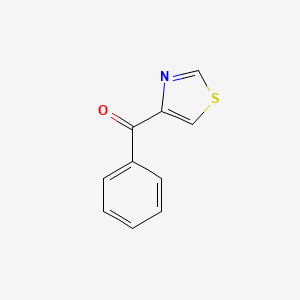

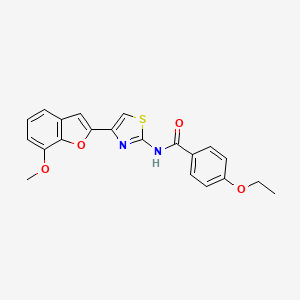

2-Chloro-5-fluoro-4-(4-methylpiperazin-1-yl)pyrimidine is a chemical compound with the molecular formula C9H12ClFN4 . It is used in various chemical and biological applications .

Synthesis Analysis

The synthesis of pyrimidine derivatives, including this compound, often involves the use of organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine has been shown to be highly regioselective, favoring the formation of C-4 substituted products .Molecular Structure Analysis

The molecular structure of this compound consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The pyrimidine ring is substituted at the 2nd position by a chlorine atom, at the 4th position by a 4-methylpiperazin-1-yl group, and at the 5th position by a fluorine atom .Chemical Reactions Analysis

Pyrimidines, including this compound, are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial and antimicrobial activities . Pyrimidines containing halogens at the 2- and 4-positions are excellent starting materials for introducing different aryl, alkyl, or heteroaryl groups into the pyrimidine ring .Applications De Recherche Scientifique

Process Development and Chemical Synthesis

The development of Voriconazole, a broad-spectrum triazole antifungal agent, involves the synthesis and stereochemical examination of pyrimidine derivatives. This process includes the utilization of organozinc derivatives for excellent diastereoselection and explores synthetic routes to the pyrimidine partner, demonstrating the compound's significance in the synthesis of pharmaceuticals (Butters et al., 2001).

Quantum Chemical Calculations and Structural Analysis

Quantum chemical calculations and Hirshfeld surface analysis were performed on pyrimidine derivatives to investigate their molecular structure, intermolecular interactions, and the effects of different substituents on pharmacological activity. This study highlights the compound's role in medicinal chemistry, emphasizing its potential in drug design (Gandhi et al., 2016).

Regioselective Synthesis and Biological Activity

Research into the regioselective synthesis of new pyrimidine derivatives using organolithium reagents demonstrates the compound's versatility in chemical synthesis. These derivatives have been evaluated for their biological activity, showcasing the compound's potential in developing new pharmacological agents (Abdou, 2006).

Pharmacological Applications

Studies on derivatives of 2-Chloro-5-fluoro-4-(4-methylpiperazin-1-yl)pyrimidine have led to the identification of compounds with potent anti-inflammatory and antinociceptive activities. These findings underscore the compound's relevance in developing therapeutic agents targeting pain and inflammation (Altenbach et al., 2008).

Pesticidal Activities

Investigations into the pesticidal activities of pyrimidine derivatives have revealed their effectiveness against mosquito larvae and phytopathogenic fungi. This application demonstrates the compound's utility in agricultural and environmental science, providing a basis for the development of novel pesticides (Choi et al., 2015).

Mécanisme D'action

In terms of pharmacokinetics, factors such as the compound’s molecular weight, solubility, and stability can influence its absorption, distribution, metabolism, and excretion (ADME) properties. For example, a compound’s solubility can affect its absorption and distribution within the body, while its stability can influence its metabolism and excretion .

The action environment, including factors like pH, temperature, and the presence of other molecules, can also influence a compound’s action, efficacy, and stability. For instance, certain compounds might be more stable and effective at specific pH levels or temperatures, or in the presence of certain other molecules .

Propriétés

IUPAC Name |

2-chloro-5-fluoro-4-(4-methylpiperazin-1-yl)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClFN4/c1-14-2-4-15(5-3-14)8-7(11)6-12-9(10)13-8/h6H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJNIGBKSMFMPMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC(=NC=C2F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClFN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>34.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24809048 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Ethyl-2-[(3-nitrophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2638781.png)

![2-chloro-N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}-6-methylbenzenesulfonamide](/img/structure/B2638784.png)

![2-Azabicyclo[2.2.1]hept-5-ene-2-ethanamine](/img/structure/B2638786.png)

![7-[(3-methoxypropyl)amino]-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2638787.png)

![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2638789.png)

![2-Methoxy-4-(1'-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2638793.png)

![4-(Tert-butyl)-2-[(4-methoxyphenoxy)methyl]-1,3-thiazole](/img/structure/B2638795.png)

![ethyl 2-[[(Z)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2638798.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2638799.png)

![2-Chloro-N-[1-(3,4-dimethylphenyl)sulfonylbutan-2-yl]propanamide](/img/structure/B2638801.png)